2-[(Furan-2-ylmethyl)amino]benzonitrile
Overview
Description
2-[(Furan-2-ylmethyl)amino]benzonitrile is an organic compound with the molecular formula C12H10N2O It consists of a benzonitrile moiety substituted with a furan-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)amino]benzonitrile typically involves the reaction of 2-aminobenzonitrile with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-[(Furan-2-ylmethyl)amino]benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(Furan-2-ylmethyl)amino]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the synthesis of advanced polymers and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)amino]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and nitrile group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to the inhibition of enzyme activity or the disruption of cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Furan-2-ylmethyl)amino]benzylamine: Similar structure but with an amine group instead of a nitrile group.
4-[(Furan-2-ylmethyl)amino]benzonitrile: Similar structure but with the furan-2-ylmethylamino group at the para position.
2-[(Furan-2-ylmethyl)amino]phenylmethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
2-[(Furan-2-ylmethyl)amino]benzonitrile is unique due to the presence of both a furan ring and a nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-8-10-4-1-2-6-12(10)14-9-11-5-3-7-15-11/h1-7,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSLEWSBLTGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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